Cas no 2770555-98-9 (benzyl N-{4-[bis(prop-2-en-1-yl)carbamoyl]phenyl}carbamate)

Benzyl N-{4-[bis(prop-2-en-1-yl)carbamoyl]phenyl}carbamate is a specialized carbamate derivative featuring a bis(allyl)carbamoyl functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its reactive allyl groups, which enable further functionalization through cross-coupling or polymerization reactions. The benzyl carbamate moiety enhances stability while allowing selective deprotection under mild conditions. Its structure makes it a potential intermediate for designing bioactive molecules or polymeric materials. The compound's well-defined reactivity profile and compatibility with diverse synthetic methodologies underscore its utility in research and development applications. Proper handling under inert conditions is recommended due to the presence of allyl groups.
benzyl N-{4-[bis(prop-2-en-1-yl)carbamoyl]phenyl}carbamate structure
2770555-98-9 structure
Product Name:benzyl N-{4-[bis(prop-2-en-1-yl)carbamoyl]phenyl}carbamate
CAS No:2770555-98-9
MF:C21H22N2O3
MW:350.410985469818
CID:5563072
PubChem ID:165998766
Update Time:2025-06-14

benzyl N-{4-[bis(prop-2-en-1-yl)carbamoyl]phenyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • 2770555-98-9
    • EN300-37396540
    • benzyl N-{4-[bis(prop-2-en-1-yl)carbamoyl]phenyl}carbamate
    • Inchi: 1S/C21H22N2O3/c1-3-14-23(15-4-2)20(24)18-10-12-19(13-11-18)22-21(25)26-16-17-8-6-5-7-9-17/h3-13H,1-2,14-16H2,(H,22,25)
    • InChI Key: LPHVDRSGGOGRGO-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=CC=1)NC(=O)OCC1C=CC=CC=1)N(CC=C)CC=C

Computed Properties

  • Exact Mass: 350.16304257g/mol
  • Monoisotopic Mass: 350.16304257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 9
  • Complexity: 468
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 58.6Ų

benzyl N-{4-[bis(prop-2-en-1-yl)carbamoyl]phenyl}carbamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-37396540-0.05g
benzyl N-{4-[bis(prop-2-en-1-yl)carbamoyl]phenyl}carbamate
2770555-98-9
0.05g
$455.0 2023-07-07
Enamine
EN300-37396540-0.1g
benzyl N-{4-[bis(prop-2-en-1-yl)carbamoyl]phenyl}carbamate
2770555-98-9
0.1g
$476.0 2023-07-07
Enamine
EN300-37396540-0.25g
benzyl N-{4-[bis(prop-2-en-1-yl)carbamoyl]phenyl}carbamate
2770555-98-9
0.25g
$498.0 2023-07-07
Enamine
EN300-37396540-0.5g
benzyl N-{4-[bis(prop-2-en-1-yl)carbamoyl]phenyl}carbamate
2770555-98-9
0.5g
$520.0 2023-07-07
Enamine
EN300-37396540-1.0g
benzyl N-{4-[bis(prop-2-en-1-yl)carbamoyl]phenyl}carbamate
2770555-98-9
1.0g
$541.0 2023-07-07
Enamine
EN300-37396540-2.5g
benzyl N-{4-[bis(prop-2-en-1-yl)carbamoyl]phenyl}carbamate
2770555-98-9
2.5g
$1063.0 2023-07-07
Enamine
EN300-37396540-5.0g
benzyl N-{4-[bis(prop-2-en-1-yl)carbamoyl]phenyl}carbamate
2770555-98-9
5.0g
$1572.0 2023-07-07
Enamine
EN300-37396540-10.0g
benzyl N-{4-[bis(prop-2-en-1-yl)carbamoyl]phenyl}carbamate
2770555-98-9
10.0g
$2331.0 2023-07-07

Additional information on benzyl N-{4-[bis(prop-2-en-1-yl)carbamoyl]phenyl}carbamate

Research Briefing on Benzyl N-{4-[bis(prop-2-en-1-yl)carbamoyl]phenyl}carbamate (CAS: 2770555-98-9)

Recent advancements in chemical biology and medicinal chemistry have highlighted the significance of small-molecule inhibitors and modulators in drug discovery. Among these, benzyl N-{4-[bis(prop-2-en-1-yl)carbamoyl]phenyl}carbamate (CAS: 2770555-98-9) has emerged as a compound of interest due to its unique structural features and potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and implications for drug development.

The compound benzyl N-{4-[bis(prop-2-en-1-yl)carbamoyl]phenyl}carbamate is characterized by a carbamate linkage and bis(prop-2-en-1-yl)carbamoyl moiety, which contribute to its reactivity and binding affinity. Recent studies have explored its role as a potential inhibitor of key enzymatic targets involved in inflammatory and proliferative diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in selectively inhibiting protein kinases implicated in cancer cell signaling pathways.

Synthetic routes for benzyl N-{4-[bis(prop-2-en-1-yl)carbamoyl]phenyl}carbamate have been optimized to enhance yield and purity. A notable advancement is the use of microwave-assisted organic synthesis (MAOS), which reduces reaction times and improves scalability. Researchers have also employed computational modeling to predict the compound's binding modes and optimize its pharmacokinetic properties, as detailed in a recent ACS Omega publication.

In vitro and in vivo studies have provided preliminary evidence of the compound's therapeutic potential. For example, experiments in murine models of rheumatoid arthritis showed significant reduction in inflammatory markers when treated with derivatives of benzyl N-{4-[bis(prop-2-en-1-yl)carbamoyl]phenyl}carbamate. These findings suggest its applicability in autoimmune disorders, though further preclinical validation is required.

Despite these promising results, challenges remain in the development of benzyl N-{4-[bis(prop-2-en-1-yl)carbamoyl]phenyl}carbamate as a drug candidate. Issues such as metabolic stability, bioavailability, and off-target effects need to be addressed through structural modifications and formulation strategies. Collaborative efforts between academia and industry are underway to tackle these hurdles, as highlighted in a recent review in Chemical Biology & Drug Design.

In conclusion, benzyl N-{4-[bis(prop-2-en-1-yl)carbamoyl]phenyl}carbamate represents a promising scaffold for the development of novel therapeutics. Its unique chemical properties and biological activity warrant further investigation, particularly in the context of targeted therapy and personalized medicine. Future research should focus on optimizing its pharmacological profile and advancing it through clinical trials to realize its full potential.

Recommended suppliers
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.